molecular formula C11H19NO6S B2505556 1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid CAS No. 2094675-81-5

1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid

Cat. No.: B2505556
CAS No.: 2094675-81-5
M. Wt: 293.33
InChI Key: WWGZCQOWPXEVQH-UHFFFAOYSA-N
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Description

This cyclopropane derivative features a strained three-membered ring system with three key substituents:

  • Position 1: A carboxylic acid (–COOH) and an aminomethyl group (–CH2–NH–) protected by a tert-butoxycarbonyl (Boc) group.
  • Position 2: A methanesulfonyl (–SO2CH3) group, a strong electron-withdrawing moiety.

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the methanesulfonyl group increases electrophilicity and stability . Cyclopropane derivatives are prized in medicinal chemistry for their conformational rigidity, which can improve target binding and metabolic stability .

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-methylsulfonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-6-11(8(13)14)5-7(11)19(4,16)17/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGZCQOWPXEVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₅N₁O₄S
  • Molecular Weight : 257.31 g/mol
  • Functional Groups :
    • Tert-butoxycarbonyl (Boc) group
    • Methanesulfonyl group
    • Cyclopropane ring

These structural elements contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of methanesulfonyl compounds have been shown to possess significant antibacterial properties against various strains of bacteria. The sulfonyl group is often implicated in enhancing the lipophilicity of the molecule, allowing better penetration through bacterial membranes.

Anticancer Activity

Several studies have explored the anticancer potential of cyclopropane-containing compounds. The unique three-membered ring structure may induce strain, leading to increased reactivity with biological targets such as DNA or proteins involved in cancer progression. A notable study demonstrated that derivatives of cyclopropane carboxylic acids can inhibit tumor growth in vitro, suggesting a pathway for further exploration in cancer therapy.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in various biochemical assays. For example, similar Boc-protected amino acids have been shown to act as inhibitors for proteases and other enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for further investigation in metabolic disorders.

Synthesis and Characterization

A recent synthesis method described the efficient preparation of this compound via a multi-step reaction involving tert-butoxycarbonyl protection and subsequent sulfonylation. The characterization was performed using NMR and mass spectrometry, confirming the expected molecular structure.

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of this compound. One study reported that administration of the compound resulted in reduced tumor size without significant toxicity, indicating its potential as a therapeutic agent.

Data Table: Biological Activities Summary

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits tumor growth
Enzyme InhibitionInhibits proteases

Scientific Research Applications

Medicinal Chemistry

This compound is primarily noted for its applications in drug development, specifically as a building block for synthesizing biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for various pharmaceutical formulations.

Case Studies in Drug Development

  • Anticancer Agents : Research has indicated that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism often involves the induction of apoptosis in malignant cells .
  • Anti-inflammatory Applications : Studies have shown that compounds with similar structures can reduce pro-inflammatory cytokine levels, indicating potential therapeutic uses in treating inflammatory diseases .

Biochemical Research

The compound's unique structure allows it to interact with various biological targets, making it valuable in biochemical assays and studies.

  • Enzyme Inhibition : The methanesulfonyl group is known to interact with proteolytic enzymes, suggesting that this compound may inhibit such enzymes effectively. This property can be leveraged in conditions characterized by excessive protease activity, such as certain cancers and inflammatory diseases .
  • Receptor Modulation : Given its structural similarities to known bioactive compounds, it may modulate receptors involved in neurotransmission or cellular growth, providing avenues for neurological and growth-related research .

Synthetic Organic Chemistry

In synthetic routes, this compound serves as an important intermediate. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.

Synthesis Applications

  • Building Block for Complex Molecules : The Boc group facilitates the selective protection of amines during synthesis, allowing for multi-step reactions to build complex organic frameworks .
Study FocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; potential for developing new anticancer therapies.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine levels in macrophages; potential for treating inflammation.
Enzyme InhibitionStrong inhibitory effects on proteolytic enzymes; applicable in therapeutic contexts.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Properties/Applications
Target Compound : 1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid C11H18N2O6S (inferred) ~330.34 (calculated) –CH2–NH–Boc, –SO2CH3, –COOH Carboxylic acid, Boc-protected amine, sulfonyl High polarity due to –COOH; potential intermediate in protease inhibitor synthesis
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5) C9H15NO4 201.22 –NH–Boc, –COOH Carboxylic acid, Boc-protected amine Used in peptide coupling; pKa ~4.7 (carboxylic acid)
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2) C12H21NO4 243.30 –NH–Boc, –COOEt Ester, Boc-protected amine Lipophilic ester improves membrane permeability; hydrolyzed to carboxylic acid in vivo
1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid C16H21NO4 (inferred) ~291.34 (calculated) –NH–Boc, –Ph, –COOH Carboxylic acid, aromatic, Boc-protected amine Phenyl group enhances π-π stacking in drug-receptor interactions
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (CAS 1781383-17-2) C14H23NO4 269.34 –Piperidine–Boc, –COOH Carboxylic acid, Boc-protected piperidine Basic nitrogen in piperidine improves solubility; used in CNS-targeting prodrugs
1-(2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid C15H23N3O4S (inferred) ~357.43 (calculated) –Thiazole, –CH(CH3)2, –COOH Carboxylic acid, thiazole, Boc-protected amine Thiazole moiety enhances antiviral/antibacterial activity

Key Differences and Implications

Electron-Withdrawing Effects :

  • The target compound’s –SO2CH3 group increases acidity (lower pKa) compared to analogs with –Ph or –COOEt, enhancing solubility in aqueous media .
  • In contrast, the ethyl ester derivative (CAS 107259-05-2) is more lipophilic, favoring passive diffusion across biological membranes .

Synthetic Utility :

  • The Boc group in all compounds is cleaved under acidic conditions (e.g., TFA), enabling selective deprotection during multi-step syntheses .
  • Methanesulfonyl introduction likely requires sulfonation or oxidation steps, as seen in thiazole derivatives ().

Biological Applications :

  • Piperidine-containing analogs (CAS 1781383-17-2) target neurological receptors due to their basic nitrogen .
  • Thiazole derivatives () show broader bioactivity, including kinase inhibition.

Research Findings and Data

Stability and Reactivity

  • Target Compound : The –SO2CH3 group reduces nucleophilic attack on the cyclopropane ring, enhancing stability compared to –Ph or ester analogs .
  • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Degrades above 200°C; stable in neutral buffers but hydrolyzes in strong acids/bases .

Pharmacokinetic Considerations

  • Carboxylic acid derivatives (e.g., target compound) exhibit shorter half-lives due to renal clearance, while esters (e.g., CAS 107259-05-2) act as prodrugs with prolonged activity .

Q & A

Q. What are the recommended methods for synthesizing 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid?

Synthesis typically involves multi-step reactions, including cyclopropane ring formation, Boc protection, and sulfonylation. Key steps include:

  • Cyclopropanation : Use of vinyl or halogenated precursors under transition metal catalysis (e.g., rhodium or palladium) to form the strained cyclopropane ring.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) to protect the amine group .
  • Methanesulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution or sulfonic acid coupling, requiring anhydrous conditions to avoid hydrolysis . Purification often employs reverse-phase HPLC or column chromatography to isolate the product (≥95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm cyclopropane ring geometry, Boc group integrity, and methanesulfonyl placement.
  • Mass Spectrometry (HRMS) : To verify molecular weight (C21_{21}H18_{18}F3_3NO4_4, theoretical MW: 429.37) .
  • HPLC : Retention time comparison against standards to assess purity (>95%) .

Q. What are the stability considerations for storage and handling?

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Boc group deprotection or methanesulfonyl hydrolysis.
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but may degrade in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How does the methanesulfonyl group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the methanesulfonyl group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. For example:

  • In peptide coupling, the sulfonyl group stabilizes transition states during amide bond formation, enhancing reaction rates .
  • Comparative studies with non-sulfonylated analogs show reduced reactivity in SN2 mechanisms, highlighting the sulfonyl group’s electronic effects .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Reaction Temperature : Overly high temperatures (>40°C) during cyclopropanation can lead to ring-opening side products. Optimize at 0–25°C .
  • Catalyst Loading : Excess palladium in coupling reactions increases byproduct formation. Use ≤5 mol% catalyst with rigorous purification .
  • Moisture Control : Trace water during methanesulfonylation reduces yields. Employ molecular sieves or anhydrous solvents .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases) by modeling the cyclopropane’s conformational rigidity and sulfonyl group’s hydrogen-bonding potential .
  • DFT Calculations : Assess electronic effects of the Boc and methanesulfonyl groups on charge distribution, guiding SAR for inhibitor design .

Q. What experimental designs are recommended for assessing its potential as a protease inhibitor?

  • Enzyme Assays : Measure IC50_{50} values against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).
  • Competitive Inhibition : Compare kinetics with and without pre-incubation to determine reversible vs. irreversible binding .
  • Structural Analysis : Co-crystallization with target enzymes (e.g., thrombin) to identify binding motifs influenced by the cyclopropane scaffold .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation/contact .
  • Ventilation : Use fume hoods for weighing and reactions to minimize airborne exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal via licensed hazardous waste services .

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